molecular formula C10H15ClN2O2 B2968999 N-[(3-Tert-butyl-1,2-oxazol-4-yl)methyl]-2-chloroacetamide CAS No. 2411272-01-8

N-[(3-Tert-butyl-1,2-oxazol-4-yl)methyl]-2-chloroacetamide

Cat. No.: B2968999
CAS No.: 2411272-01-8
M. Wt: 230.69
InChI Key: YYZMEYZZPVTCJZ-UHFFFAOYSA-N
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Description

N-[(3-Tert-butyl-1,2-oxazol-4-yl)methyl]-2-chloroacetamide is a synthetic organic compound that belongs to the class of oxazole derivatives Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Tert-butyl-1,2-oxazol-4-yl)methyl]-2-chloroacetamide typically involves the reaction of 3-tert-butyl-4-formyl-1,2-oxazole with 2-chloroacetamide. The reaction is carried out under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Solvent recovery and recycling are also important aspects of industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-[(3-Tert-butyl-1,2-oxazol-4-yl)methyl]-2-chloroacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloroacetamide moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The oxazole ring can be subjected to oxidation or reduction reactions, leading to the formation of different derivatives with altered electronic properties.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, resulting in the cleavage of the amide bond and formation of the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the oxazole ring.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted amides, while oxidation and reduction reactions can produce different oxazole derivatives.

Scientific Research Applications

N-[(3-Tert-butyl-1,2-oxazol-4-yl)methyl]-2-chloroacetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs.

    Biological Research: It is used as a tool compound to study the biological pathways and molecular targets associated with oxazole derivatives.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other valuable chemicals and materials, including agrochemicals and polymers.

Mechanism of Action

The mechanism of action of N-[(3-Tert-butyl-1,2-oxazol-4-yl)methyl]-2-chloroacetamide involves its interaction with specific molecular targets in biological systems. The oxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-[(3-Tert-butyl-1,2-oxazol-4-yl)methyl]-2-chloroacetamide can be compared with other oxazole derivatives, such as:

These compounds share the oxazole core but differ in their substituents and specific biological activities, highlighting the versatility and importance of the oxazole scaffold in medicinal chemistry.

Properties

IUPAC Name

N-[(3-tert-butyl-1,2-oxazol-4-yl)methyl]-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2O2/c1-10(2,3)9-7(6-15-13-9)5-12-8(14)4-11/h6H,4-5H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZMEYZZPVTCJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC=C1CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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